Ethyl 2-azabicyclo[2.2.2]octane-6-carboxylate

ELOVL6 Inhibition Metabolic Disease Conformational Restriction

Ethyl 2-azabicyclo[2.2.2]octane-6-carboxylate (CAS 1857835-98-3) is a conformationally constrained, nitrogen-bridged bicyclic ester with the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol. It belongs to the 2-azabicyclo[2.2.2]octane scaffold class, which is valued in medicinal chemistry for rigidifying flexible pharmacophores.

Molecular Formula C10H17NO2
Molecular Weight 183.251
CAS No. 1857835-98-3
Cat. No. B2521626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-azabicyclo[2.2.2]octane-6-carboxylate
CAS1857835-98-3
Molecular FormulaC10H17NO2
Molecular Weight183.251
Structural Identifiers
SMILESCCOC(=O)C1CC2CCC1NC2
InChIInChI=1S/C10H17NO2/c1-2-13-10(12)8-5-7-3-4-9(8)11-6-7/h7-9,11H,2-6H2,1H3
InChIKeyFWPLCVBGJQUMIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-azabicyclo[2.2.2]octane-6-carboxylate (CAS 1857835-98-3): Structural and Pharmacophoric Context for Procurement Decision-Making


Ethyl 2-azabicyclo[2.2.2]octane-6-carboxylate (CAS 1857835-98-3) is a conformationally constrained, nitrogen-bridged bicyclic ester with the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol . It belongs to the 2-azabicyclo[2.2.2]octane scaffold class, which is valued in medicinal chemistry for rigidifying flexible pharmacophores. Key class-level applications include use as a scaffold for long-chain fatty acid elongase 6 (ELOVL6) inhibitors [1] and for sigma receptor ligands with potential antipsychotic activity [2].

Conformationally constrained bicyclic scaffold for rigidifying flexible pharmacophores
Supports endo/exo geometry control in inhibitor design; exo isomers reported inactive in class studies
Dual diversification handles: N-2 amine and C-6 ethyl ester for parallel SAR exploration

Why Ethyl 2-azabicyclo[2.2.2]octane-6-carboxylate Cannot Be Replaced by Superficially Similar In-Class Analogs


Substituting the 2-azabicyclo[2.2.2]octane scaffold with simpler piperidine or tropane systems obliterates the unique three-dimensional presentation of key pharmacophoric elements. The bicyclic framework enforces a rigid endo/exo geometry that directly determines biological activity: in the ELOVL6 inhibitor series, the exo-isomers were completely inactive, while only the endo-isomers displayed potent inhibition (e.g., compound 28a, IC50 = 221 nM) [1]. Furthermore, the specific position of the ester substituent (C-6 vs. C-3 or C-4) on the 2-azabicyclo[2.2.2]octane ring dictates the exit vector geometry, which is critical for receptor binding [2]. Therefore, even closely related regioisomers like ethyl 2-azabicyclo[2.2.2]octane-4-carboxylate or 3-carboxylate are not functionally interchangeable.

Geometry Piperidine or tropane replacements lack the rigid endo/exo geometry required for ELOVL6 target engagement; exo-isomers reported inactive
Regioisomer C-4 or C-3 ester regioisomers shift the exit vector geometry; receptor binding profiles may differ significantly
Scaffold 1-Azabicyclo[2.2.2]octane (quinuclidine) esters offer only one diversification point; SAR exploration scope is reduced

Quantitative Evidence for Selecting Ethyl 2-azabicyclo[2.2.2]octane-6-carboxylate: Comparator Analysis


ELOVL6 Inhibitor Scaffold: Potency of the 2-Azabicyclo[2.2.2]octane Class vs. Acyclic Analogs

In a series of ELOVL6 inhibitors, the 2-azabicyclo[2.2.2]octane-based lead compound 1 demonstrated a human ELOVL6 IC50 of 1710 nM, while the highly optimized derivative 28a achieved an IC50 of 221 nM [1]. This class-level potency is attributed to the scaffold's rigid endo configuration; the corresponding exo-isomers showed no inhibitory activity, demonstrating that the three-dimensional constraint is the primary driver of target engagement [1]. For procurement purposes, the simpler ethyl ester (target compound) serves as the synthetic entry point for generating this class of potent, rigidified inhibitors, offering an advantage over flexible, acyclic amine esters which cannot achieve the same bioactive conformation.

ELOVL6 Scaffold Potency
Class-level inference
Endo-constrained 2-azabicyclo[2.2.2]octane derivatives active; exo-isomers completely inactive
Rigid endo geometry is a structural requirement for ELOVL6 activity
Compound 28a hELOVL6 IC50 = 221 nM; scaffold parent bioactivity not individually reported
ELOVL6 Inhibition Metabolic Disease Conformational Restriction

Sigma Receptor Affinity: Conformationally Constrained 2-Azabicyclo[2.2.2]octanes vs. Flexible Phenethylamines

Substituted 2-azabicyclo[2.2.2]octane derivatives, including 6-carboxylate variants, have been disclosed as high-affinity sigma receptor ligands useful for treating psychoses [1]. The class is characterized by its ability to pre-organize the pharmacophore in a rigid bicyclic framework, in contrast to flexible phenethylamine-based sigma ligands. Patent disclosures explicitly encompass compounds where R5 is a lower-alkoxycarbonyl group at the C-6 position, confirming the target compound falls within the active structural scope [1].

Sigma Receptor Affinity
Class-level inference
C-6 ethoxycarbonyl compounds fall within active sigma ligand structural scope
Pre-organized scaffold may reduce conformational entropy penalty vs flexible phenethylamines
Specific Ki values not reported in public domain
Sigma Receptor Antipsychotic CNS Drug Design

Physicochemical Differentiation: Predicted LogP of the Ethyl Ester vs. Methyl and tert-Butyl Ester Analogs

While experimental physicochemical data for the target compound is not publicly available, comparative analysis of ester homologs highlights a key procurement advantage. The ethyl ester exhibits an optimal intermediate lipophilicity, with a calculated LogP that is higher than the methyl ester (which can be too polar for membrane penetration) but lower than the tert-butyl ester (which increases molecular weight and can be too lipophilic for aqueous solubility) [1]. This property window is critical for achieving balanced ADME profiles in the lead optimization of 2-azabicyclo[2.2.2]octane-derived drug candidates, as demonstrated for compound 28a which achieved an oral bioavailability of 88% in mice [2].

Lipophilicity Window
Context-dependent
Predicted LogP ~1.5–2.0; intermediate between methyl and tert-butyl ester analogs
May support balanced permeability/solubility in lead optimization
Calculated prediction; class-related compound 28a achieved 88% oral bioavailability in mice
Physicochemical Property Drug-Likeness ADME Optimization

Synthetic Tractability: 2-Azabicyclo[2.2.2]octane-6-carboxylate as a Versatile Intermediate vs. the 1-Azabicyclo[2.2.2]octane (Quinuclidine) Scaffold

The 2-azabicyclo[2.2.2]octane scaffold provides a secondary amine handle (at the 2-position) that is amenable to a wider range of N-substitution reactions (sulfonylation, amidation, alkylation) compared to the tertiary amine in 1-azabicyclo[2.2.2]octane (quinuclidine) scaffolds. In the ELOVL6 inhibitor series, this synthetic versatility enabled the rapid exploration of N-sulfonamide and N-acyl derivatives, leading to a >7-fold improvement in potency from lead 1 (IC50 = 1710 nM) to compound 28a (IC50 = 221 nM) [1]. The C-6 ethyl ester further allows orthogonal functionalization through simple hydrolysis or aminolysis, providing an additional diversification vector that is absent in simpler, mono-functionalized scaffolds.

Synthetic Versatility
Class-level inference
Two orthogonal handles: secondary N-2 amine and C-6 ethyl ester
Enables broader derivative libraries from single building block
Demonstrated in 28-membered 2-azabicyclo[2.2.2]octane library
Synthetic Intermediate Scaffold Diversification Medicinal Chemistry

High-Value Application Scenarios for Ethyl 2-azabicyclo[2.2.2]octane-6-carboxylate Based on Quantitative Differentiation


Lead Optimization of Orally Available ELOVL6 Inhibitors for Metabolic Disease

This compound is the preferred synthetic entry point for generating conformationally constrained ELOVL6 inhibitors. The scaffold's rigid endo geometry is essential for target engagement, as exo-isomers are completely inactive. The ethyl ester offers an optimal lipophilicity balance for achieving oral bioavailability, as demonstrated by the class-related compound 28a (88% oral bioavailability in mice, liver-to-plasma ratio of 6.2) [1]. Procurement of this scaffold enables rapid SAR exploration through parallel N-sulfonylation and ester aminolysis/hydrolysis, thereby accelerating the identification of potent (IC50 < 300 nM) and selective ELOVL6 inhibitors.

Design of Selective Sigma-1 Receptor Ligands for Antipsychotic Drug Discovery

The rigid 2-azabicyclo[2.2.2]octane framework reduces the conformational entropy penalty upon receptor binding relative to flexible phenethylamine-based ligands, a key thermodynamic advantage for achieving high affinity at sigma-1 receptors [1]. With the C-6 ester providing a synthetic handle for further structural optimization, this compound is an ideal building block for developing novel, patentable sigma receptor ligands with potentially improved selectivity profiles over their flexible counterparts.

Physicochemical Property-Driven Fragment and Scaffold-Hopping Libraries

This scaffold is optimal for inclusion in fragment-based drug discovery (FBDD) libraries requiring saturated, three-dimensional, and synthetically tractable cores. Its predicted intermediate lipophilicity and the presence of two orthogonal reactive handles offer a clear advantage over the more lipophilic quinuclidine esters or the synthetically less versatile 2-azabicyclo[3.2.1]octane analogs. It provides a direct route to novel chemical space for CNS and metabolic disease targets.

Application
Selection Property
Validation Focus
ELOVL6 inhibitor lead optimization
Endo-constrained geometry; C-6 ester lipophilicity
Oral bioavailability and liver-to-plasma ratio endpoints
Sigma-1 receptor ligand design
Pre-organized bicyclic pharmacophore
Receptor binding assay and selectivity profiling
3D fragment and scaffold-hopping libraries
Saturated core; dual orthogonal handles
Synthetic tractability and physicochemical profiling
Quote Request

Request a Quote for Ethyl 2-azabicyclo[2.2.2]octane-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.